4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one is a chemical compound classified within the quinoline derivatives. It features a unique structure characterized by two methoxy groups at positions 6 and 7, and a hydroxyl group at position 4 of the quinoline ring. This compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceuticals, including antimalarial and anticancer agents.
The compound is derived from the broader class of quinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. The specific compound, 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one, has garnered attention due to its biological activities and its role as an intermediate in the synthesis of more complex drug molecules. Its molecular formula is .
The synthesis of 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one typically involves several key steps:
This synthetic route offers advantages over previous methodologies by employing milder conditions and avoiding high temperatures that can lead to environmental concerns .
The molecular structure of 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one can be depicted as follows:
The structure includes:
This structural arrangement contributes to its reactivity and interaction with biological targets .
4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one can participate in various chemical reactions:
The mechanism of action for 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one relates primarily to its role as a pharmacophore in drug design. It interacts with biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. The presence of methoxy groups enhances lipophilicity, allowing better membrane penetration and improved bioavailability .
The physical properties of 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one include:
Chemical properties encompass its stability under normal conditions, reactivity with oxidizing agents, and behavior during hydrogenation reactions. The compound demonstrates stability when stored under inert atmospheres but may react with strong oxidizers or bases .
4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one has significant applications in medicinal chemistry:
Regioselectivity is paramount in constructing the quinolin-2(1H)-one scaffold. The Doebner-Miller reaction enables annulation using 3,4-dimethoxyaniline and acetoacetic esters under acid catalysis, achieving moderate yields (50–65%) but requiring stringent temperature control to minimize tar formation [7]. Alternatively, Gould-Jacobs cyclization offers superior regiocontrol: Condensation of 3,4-dimethoxyaniline with diethyl ethoxymethylenemalonate forms an enamine intermediate, which undergoes thermal cyclization in high-boiling solvents (e.g., diphenyl ether, 250°C) to yield 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylates. Subsequent decarboxylation provides the 4-hydroxy core, though the extreme conditions complicate scalability [9].
Modern approaches leverage carbon nucleophiles for ring closure. Nitro-substituted pyrano[3,2-c]quinoline precursors undergo ring opening with malononitrile dimer or cyanoacetamide, followed by recyclization to furnish 3-cyano-4-hydroxyquinolin-2(1H)-one derivatives. This method achieves yields up to 76% under reflux in butanol/triethylamine, with the electron-withdrawing nitrile group enhancing regioselectivity at C3 .
Table 1: Regioselective Methods for Quinolin-2(1H)-one Synthesis
Method | Key Reagent | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Doebner-Miller | Acetoacetic ester | PPA, 130–140°C | 50–65 | Moderate |
Gould-Jacobs | Ethoxymethylenemalonate | Diphenyl ether, 250°C | 60–70 | High |
Carbon nucleophile recyclization | Cyanoacetamide | Butanol/TEA, reflux | 76 | High (C3 position) |
Methoxy groups at C6/C7 significantly influence electronic properties and biological activity. Early-stage alkoxylation employs 3,4-dimethoxyacetophenone as the starting material. Nitration at C2 (fuming HNO₃/DCM) introduces a nitro group ortho to the acetyl, enabling subsequent cyclization. The methoxy groups remain stable during these steps due to their electron-donating nature [9].
Direct alkoxylation of preformed quinolines is feasible but challenging. 4-Chloro-6,7-dimethoxyquinoline (a key intermediate for kinase inhibitors) is synthesized via chlorination of 4-hydroxy-6,7-dimethoxyquinoline using POCl₃ or PCl₅. The methoxy groups tolerate these conditions if temperatures are kept below 100°C. Alternatively, phase-transfer catalysis (e.g., benzyltriethylammonium chloride) permits selective O-methylation of 4,6,7-trihydroxyquinoline with dimethyl sulfate in aqueous NaOH, yielding 6,7-dimethoxy derivatives while preserving the C4 hydroxyl [9].
Table 2: Alkoxylation Methods for C6/C7 Methoxy Installation
Strategy | Reagent | Conditions | Selectivity | Yield (%) |
---|---|---|---|---|
Early-stage (acetophenone route) | – | Nitration: HNO₃/DCM, 0°C | Ortho to acetyl | 85 |
Direct O-methylation | Dimethyl sulfate, NaOH | Phase-transfer catalyst, 60°C | C6/C7 over C4 | 78 |
Chlorination preservation | POCl₃ | Toluene, 85°C | Methoxy groups stable | 90 |
4-Hydroxy-6,7-dimethoxyquinolin-2(1H)-one exhibits prototropic tautomerism, oscillating between lactam (keto, Ia) and lactim (enol, Ib) forms. X-ray crystallography and ¹³C NMR confirm the keto form Ia dominates in polar solvents (DMSO, H₂O) and the solid state due to conjugation stabilization. The C4 carbonyl signal at δ 176–178 ppm and absence of C2-OH IR absorption (3200–3500 cm⁻¹) corroborate this [8].
Tautomeric equilibrium affects purification and reactivity. During azo dye synthesis, hydrazone formation at C3 succeeds only with the keto tautomer, which activates the adjacent position. In polar solvents, yields exceed 80%, while nonpolar media (toluene) favor the enol form, reducing yields to <50% [4] [8]. Additionally, lactam stabilization simplifies crystallization—slow evaporation from DMSO yields prismatic crystals suitable for X-ray analysis, whereas the enol form produces oils [8].
DFT calculations (B3LYP/6-311++G(d,p)) reveal the keto form is energetically favored by 8.2 kcal/mol due to extended conjugation and intramolecular H-bonding between N1-H and the C4 carbonyl .
Solution-phase synthesis dominates large-scale production but faces challenges in intermediates purification. For example, hydrogenation of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one requires Pd/C catalysis in methanol, followed by filtration and cyclization. This sequence achieves 65% yield but generates inorganic waste [9].
Solid-phase approaches employ polymer-supported reagents to streamline purification. Polymer-bound tosyl chloride facilitates amide coupling in heterocycle synthesis, while resin-bound scavengers remove excess POCl₃ during chlorination. These methods reduce purification steps and improve yields (72% → 88%) for gram-scale quinoline preparations .
Hybrid flow-chemistry techniques are emerging. Continuous hydrogenation using a catalytic fixed-bed reactor minimizes intermediate isolation, directly delivering cyclized 4-hydroxyquinoline in >90% purity [9].
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase | Hybrid (Flow) |
---|---|---|---|
Cyclization yield | 65–70% | 75–88% | 82–90% |
Purification | Column chromatography, crystallization | Filtration, resin scavenging | In-line extraction |
Scale-up feasibility | High (kg-scale) | Moderate (100g-scale) | High (continuous) |
Key limitation | Solvent waste | Resin cost | Reactor design |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: